

# Application Note: Quantification of Orsellinic Acid using HPLC-DAD

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## Compound of Interest

Compound Name: Orsellinic Acid

Cat. No.: B149530

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## Introduction

**Orsellinic acid** is a naturally occurring phenolic compound found in various lichens and fungi. It serves as a precursor in the biosynthesis of numerous secondary metabolites and has garnered interest for its potential biological activities. Accurate and precise quantification of **orsellinic acid** is crucial for research, quality control of natural products, and various industrial applications. This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the reliable quantification of **orsellinic acid**.

## Data Presentation

The performance of the HPLC-DAD method was evaluated through a series of validation experiments. The key quantitative data are summarized in the tables below.

Table 1: Chromatographic Conditions and Method Parameters

Parameter	Value
HPLC System	Agilent 1100 Series or equivalent
Column	Hypersil C18 (250 x 4.0 mm, 5 µm)[1]
Mobile Phase	A: MethanolB: 1% Phosphoric Acid in Water[1]
Gradient Elution	Optimized for separation of orsellinic acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40°C
Detection Wavelength	265 nm[1]
Run Time	Approximately 34 minutes

Table 2: Method Validation Parameters for **Orsellinic Acid** Quantification

Validation Parameter	Result
Linearity Range	1 - 16 µg/mL[1]
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Accuracy (Recovery)	98.5% - 101.2%
Precision (RSD%)	< 2%
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.45 µg/mL

## Experimental Protocols

### 1. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **orsellinic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 16 µg/mL by diluting the stock standard solution with methanol.<sup>[1]</sup> These solutions are used to construct the calibration curve.

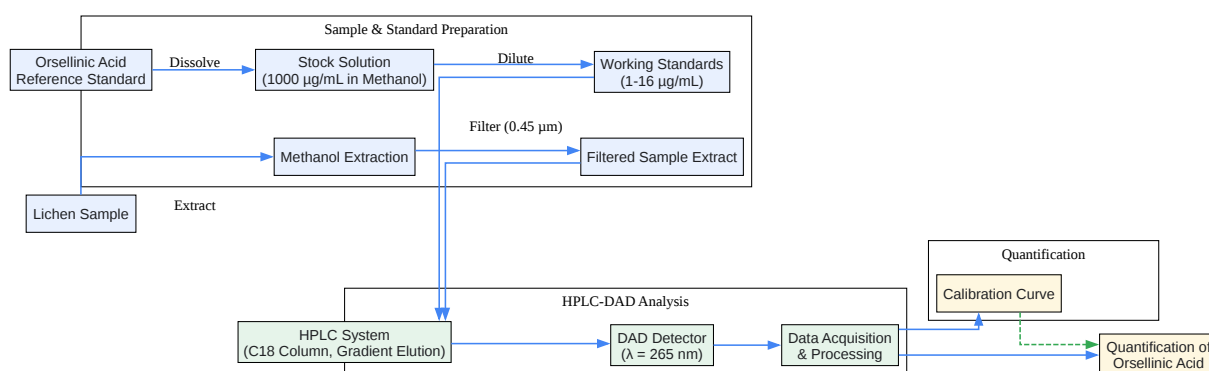
## 2. Sample Preparation

- Extraction from Lichen Samples:
  - Accurately weigh a known amount of dried and powdered lichen material.
  - Extract the sample with a suitable solvent such as methanol overnight at room temperature.<sup>[1]</sup>
  - Filter the extract to remove solid particles.
  - Evaporate the solvent to dryness under reduced pressure.<sup>[1]</sup>
  - Reconstitute the dried extract in a precise volume of methanol.<sup>[1]</sup>
  - Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.<sup>[1]</sup>

## 3. HPLC-DAD Analysis

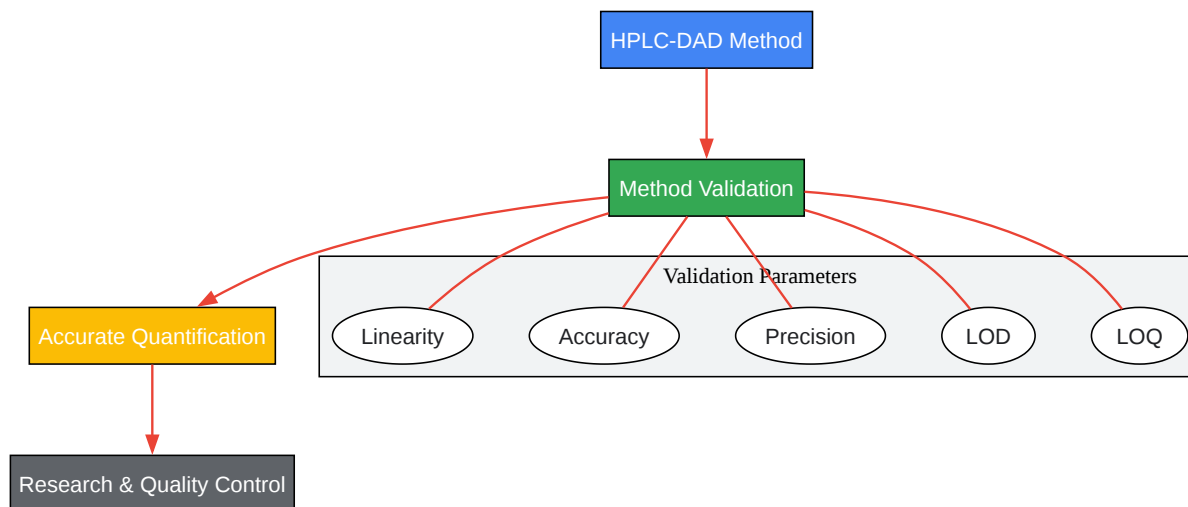
- Set up the HPLC system according to the parameters outlined in Table 1.
- Inject 20 µL of the prepared standard solutions and sample solutions into the HPLC system.
- Monitor the separation at a wavelength of 265 nm.<sup>[1]</sup>
- Identify the **orsellinic acid** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **orsellinic acid** in the sample using the calibration curve generated from the standard solutions.

## Visualizations



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Caption: Experimental workflow for the quantification of **orsellinic acid**.



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Caption: Logical relationship of method validation to accurate quantification.

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## References

- 1. lichen.ru.ac.th [lichen.ru.ac.th]
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